molecular formula C14H12BrClN4O B6453581 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole CAS No. 2548989-96-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole

Cat. No.: B6453581
CAS No.: 2548989-96-2
M. Wt: 367.63 g/mol
InChI Key: XSJWYKSIHUSHDD-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromo-1H-pyrazole, which is then reacted with an azetidine derivative under specific conditions to form the intermediate. This intermediate is subsequently coupled with a 5-chloro-1,3-benzoxazole derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The pyrazole and benzoxazole rings can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-bromo-1,3-benzoxazole
  • 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole
  • 2-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole

Uniqueness

The uniqueness of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents allows for versatile reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-3-11(16)1-2-13(12)21-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJWYKSIHUSHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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